![molecular formula C15H9ClO6 B6410339 2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid, 95% CAS No. 1261994-52-8](/img/structure/B6410339.png)
2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid, 95% (2C4DCPB) is an organic compound belonging to the family of benzoic acids. It has a wide range of applications in scientific research, including being used as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a fluorescent dye for imaging applications.
Scientific Research Applications
2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid, 95% has a wide range of applications in scientific research, including being used as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a fluorescent dye for imaging applications. It is also used in the synthesis of polymers, pharmaceuticals, and other organic molecules. Additionally, it can be used as a fluorescent probe for the detection and quantification of various molecules in biological systems.
Mechanism of Action
2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid, 95% is a powerful electron-donating molecule, and its mechanism of action is based on its ability to donate electrons to other molecules. This electron donation allows it to act as a catalyst in organic reactions, and it can also be used as a fluorescent probe for the detection of various molecules in biological systems.
Biochemical and Physiological Effects
2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid, 95% has been shown to have a range of biochemical and physiological effects. It can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects, and it can be used to enhance the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid, 95% has several advantages for lab experiments. It is relatively inexpensive, and it can be easily synthesized. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, it is also important to consider the limitations of 2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid, 95%. It is a strong electron-donating molecule, and it can interfere with the activity of certain enzymes. Additionally, it can be toxic if ingested, and it can be corrosive to certain materials.
Future Directions
There are many potential future directions for 2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid, 95%. It could be used as a fluorescent probe for the detection and quantification of various molecules in biological systems. Additionally, it could be used in the synthesis of polymers, pharmaceuticals, and other organic molecules. It could also be used to develop new catalysts for organic reactions, and it could be used to study the biochemical and physiological effects of certain compounds. Finally, it could be used to develop new methods for drug delivery and for the treatment of various diseases.
Synthesis Methods
2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid, 95% can be synthesized through a reaction between 3,5-dichlorobenzoic acid and an aryl halide in the presence of an aqueous base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is kept between 40-50°C. The reaction is complete when the aqueous base is added, and the product is then isolated and purified.
properties
IUPAC Name |
5-(4-carboxy-3-chlorophenyl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO6/c16-12-6-7(1-2-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDZLNHGCQMWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691893 |
Source
|
Record name | 3'-Chloro[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid | |
CAS RN |
1261994-52-8 |
Source
|
Record name | 3'-Chloro[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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